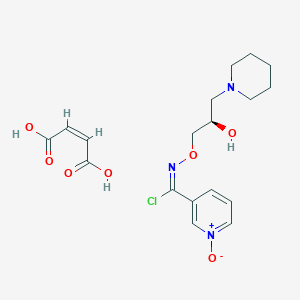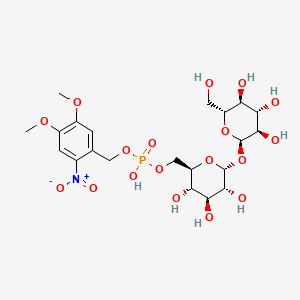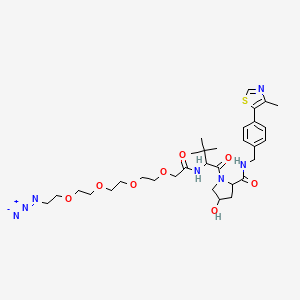
VH032-Peg4-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032-Peg4-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the von Hippel-Lindau (VHL) ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimeras (PROTAC) technology, which is a novel approach to target protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VH032-Peg4-NH2 involves the conjugation of the VHL ligand with a 4-unit PEG linker. The VHL ligand, VH032, is functionalized with a primary amine handle, which allows for easy conjugation to the PEG linker. The reaction typically involves the use of suitable solvents and conditions that do not significantly affect the binding affinity of the VHL ligand .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is often desiccated and stored at room temperature to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions: VH032-Peg4-NH2 primarily undergoes substitution reactions due to the presence of the amine functional group. These reactions are crucial for its role in PROTAC technology, where it forms a conjugate with a target protein ligand.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include suitable solvents like dimethyl sulfoxide (DMSO) and reagents that facilitate the conjugation process without affecting the binding affinity of the VHL ligand .
Major Products Formed: The major product formed from the reactions involving this compound is the PROTAC molecule, which consists of the VHL ligand, the PEG linker, and the target protein ligand. This molecule is designed to hijack the ubiquitin-proteasome system to selectively degrade target proteins .
Scientific Research Applications
VH032-Peg4-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of protein degradation and the development of new PROTAC molecules. In biology, it helps in understanding the role of specific proteins in cellular processes by selectively degrading them. In medicine, this compound is being explored for its potential in developing targeted therapies for diseases such as cancer, where the degradation of specific proteins can inhibit tumor growth .
Mechanism of Action
The mechanism of action of VH032-Peg4-NH2 involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. The compound binds to the VHL protein through the VHL ligand, while the PEG linker connects to the target protein ligand. This forms a ternary complex that brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds:
- VH032
- VH032-cyclopropane-F
- VH032-amide-PEG4-amine
Uniqueness: VH032-Peg4-NH2 is unique due to its incorporation of a 4-unit PEG linker, which provides flexibility and enhances the solubility of the PROTAC molecule. This makes it more effective in forming the ternary complex required for targeted protein degradation compared to other similar compounds .
Properties
IUPAC Name |
1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O8S/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWDQCRYIOFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800881.png)
![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)



![N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800913.png)





![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride](/img/structure/B10800973.png)

